N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
N-(2-(2,3-Dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 2,3-dimethylphenyl group and an isobutyramide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)17(21)18-16-13-8-23(22)9-14(13)19-20(16)15-7-5-6-11(3)12(15)4/h5-7,10H,8-9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXHNVZLSHVDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5 g/mol
IUPAC Name: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-isobutyramide
The compound exhibits various biological activities that can be attributed to its structural characteristics:
- Anticancer Activity : Preliminary studies have shown that similar compounds exhibit significant anticancer properties through mechanisms such as the inhibition of MDM2 and XIAP proteins, leading to the activation of p53 in cancer cells. This dual inhibition can induce apoptosis in both p53-dependent and p53-deficient cancer cells .
- Neurotropic Effects : Research indicates that related pyrazole derivatives demonstrate neuroprotective effects. For instance, compounds with similar structures have shown anticonvulsant properties against pentylenetetrazole-induced seizures and exhibited anxiolytic effects in animal models .
Anticancer Studies
A study evaluated the potency of a related compound with an IC50 value of 0.3 μM against various cancer cell lines, significantly outperforming its predecessor (IC50 = 7.5 μM) in terms of cytotoxicity. The study highlighted the compound's effectiveness in inhibiting cell growth across multiple cancer types .
Neuropharmacological Evaluation
Another investigation focused on the neurotropic activity of synthesized pyrazole derivatives. The results indicated that several compounds exhibited high anticonvulsant activity and low toxicity levels. Behavioral tests revealed anxiolytic and antidepressant effects comparable to known anxiolytics like diazepam .
Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound has a complex structure characterized by a thieno[3,4-c]pyrazole core, which contributes to its biological activity. The molecular formula is with a molecular weight of 409.5 g/mol. Such structural features suggest potential interactions with various biological targets.
Anticancer Properties
Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. The compound has been shown to:
- Induce Apoptosis : In vitro studies demonstrate that it can effectively induce apoptosis in various cancer cell lines, with IC50 values ranging from 0.3 to 7.5 µM .
- Inhibit Cell Growth : The compound inhibits the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways like the p53 pathway .
Anti-inflammatory Effects
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide has been noted for its anti-inflammatory potential:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), leading to reduced inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties:
- Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, although specific data on this compound's efficacy is still limited .
In Vitro Studies
A study involving multiple cancer cell lines revealed a significant reduction in cell viability when treated with thienopyrazole derivatives including this compound. The results indicated a dose-dependent response with notable cytotoxicity at lower concentrations .
In Vivo Studies
In vivo experiments using murine models have demonstrated that this compound can effectively reduce tumor size without causing significant toxicity to normal tissues . These findings are crucial for assessing the therapeutic potential of the compound in clinical settings.
Summary Table of Biological Activities
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 0.3 - 7.5 µM |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified |
| Antimicrobial | Effective against various bacterial strains | Not specified |
Conclusion and Future Directions
The applications of this compound in scientific research highlight its potential as a versatile therapeutic agent. Its anticancer, anti-inflammatory, and antimicrobial properties warrant further investigation to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Future research should focus on:
- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
- Clinical trials to evaluate its safety and efficacy in humans.
- Structure-activity relationship studies to develop more potent derivatives.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,4-c]Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Isobutyramide vs. Benzamide Derivatives : Isobutyramide’s branched alkyl chain may reduce crystallinity compared to planar benzamide moieties, affecting solubility and bioavailability .
Functional Analogues in Agrochemical Chemistry
While the target compound’s applications are unspecified, structurally related acetamides in are used as herbicides (e.g., dimethenamid, alachlor). These compounds share the N-(substituted phenyl)acetamide backbone but lack the thienopyrazole core, highlighting the importance of heterocyclic systems in diversifying biological activity .
Q & A
Basic Research Questions
Q. What are the defining structural features of this compound, and how do they influence reactivity and synthetic planning?
- Answer: The compound features a thieno[3,4-c]pyrazole core, a 2,3-dimethylphenyl substituent, and an isobutyramide group. The thienopyrazole core contributes to π-π stacking interactions, while the dimethylphenyl group enhances lipophilicity, influencing solubility and biological membrane penetration. The isobutyramide moiety may participate in hydrogen bonding, critical for target binding. Synthetic strategies often prioritize constructing the thienopyrazole ring first, followed by functionalization via amidation or aryl coupling .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area normalization).
Example data table for characterization:
| Technique | Key Peaks/Results | Purpose |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.25–7.15 (m, aromatic H), δ 3.10 (s, CH3) | Substituent identification |
| HRMS | [M+H]+ m/z 412.1523 (calc. 412.1518) | Molecular formula confirmation |
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and minimize by-products?
- Answer: Use a Design of Experiments (DoE) approach to test variables:
- Catalysts: Screen Pd/C, CuI, or organocatalysts for coupling efficiency.
- Solvents: Compare polar aprotic (DMF, THF) vs. non-polar (toluene) solvents.
- Temperature: Vary between 60–120°C to balance reaction rate vs. decomposition.
Example optimization table:
| Catalyst | Solvent | Temp (°C) | Yield (%) | By-products (%) |
|---|---|---|---|---|
| Pd/C | THF | 80 | 72 | 8 |
| CuI | DMF | 100 | 65 | 12 |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Answer:
- Molecular Dynamics (MD) Simulations: Assess binding mode stability over 100 ns trajectories.
- In Vitro Assays: Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Dose-Response Curves: Validate computational Ki values with experimental EC50.
Contradictions may arise from solvent accessibility in binding pockets not modeled in simulations .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology:
Functional Group Variation: Synthesize analogs with substituted aryl groups (e.g., -Cl, -OCH3) or modified amides.
Biological Testing: Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
Data Analysis: Apply QSAR models to correlate substituent electronegativity with inhibitory potency.
Example SAR table:
| Derivative | R Group | IC50 (nM) | LogP |
|---|---|---|---|
| 1 | -Cl | 45 | 2.8 |
| 2 | -OCH3 | 120 | 1.9 |
Q. What computational methods enhance pharmacokinetic property prediction for derivatives?
- Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition.
- Molecular Docking: AutoDock Vina for binding affinity scoring against targets like COX-2 or EGFR.
- Free Energy Perturbation (FEP): Calculate relative binding energies for lead optimization.
Key parameters to prioritize: bioavailability >30%, plasma protein binding <90% .
Q. How should researchers address discrepancies in solubility measurements from different methods?
- Methodology:
- Comparative Analysis: Measure solubility via HPLC (direct quantification) vs. UV-Vis (indirect via calibration curve).
- Buffer Conditions: Test in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to account for pH-dependent solubility.
- Statistical Validation: Apply Bland-Altman analysis to assess agreement between methods.
Example discrepancy resolution:
| Method | Solubility (µg/mL) | pH |
|---|---|---|
| HPLC | 12.3 ± 1.2 | 7.4 |
| UV-Vis | 9.8 ± 0.9 | 7.4 |
| Adjust for interference from buffer salts in UV-Vis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
